1-(Piperidin-3-yl)ethanol
Overview
Description
1-(Piperidin-3-yl)ethanol is an organic compound that features a piperidine ring substituted with an ethanol group at the third position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
1-(Piperidin-3-yl)ethanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities
Action Environment
The synthesis of substituted piperidines is an important task of modern organic chemistry
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to play significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Cellular Effects
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Molecular Mechanism
Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . Along with dual cholinesterase inhibition, some piperidine derivatives also targeted the beta-secretase enzyme .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Dosage Effects in Animal Models
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Metabolic Pathways
Piperidine derivatives have been found to play significant roles in the pharmaceutical industry .
Transport and Distribution
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Subcellular Localization
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Piperidin-3-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 1-(Piperidin-3-yl)methanol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane for halogenation.
Major Products Formed:
Oxidation: 1-(Piperidin-3-yl)ethanone or 1-(Piperidin-3-yl)acetaldehyde.
Reduction: 1-(Piperidin-3-yl)methanol.
Substitution: 1-(Piperidin-3-yl)ethyl chloride or other substituted derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
1-(Piperidin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)ethanol: This compound has the ethanol group at the fourth position of the piperidine ring, which may result in different chemical and biological properties.
1-(Piperidin-2-yl)ethanol: The ethanol group is at the second position, leading to variations in reactivity and application.
1-(Piperidin-3-yl)methanol: This compound has a methanol group instead of ethanol, affecting its solubility and reactivity.
Properties
IUPAC Name |
1-piperidin-3-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-3-2-4-8-5-7/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJLQSRNWMPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280024 | |
Record name | 1-(piperidin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-88-8 | |
Record name | NSC15126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(piperidin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(piperidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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